2,4-Dimethylcinnamic acid
Overview
Description
2,4-Dimethylcinnamic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylcinnamic acid can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylcinnamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: 2,4-Dimethylbenzoic acid
Reduction: 3-(2,4-Dimethyl-phenyl)-propanol
Substitution: 3-(2,4-Dimethyl-phenyl)-bromoacrylic acid
Scientific Research Applications
2,4-Dimethylcinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive acrylic acid moiety.
Mechanism of Action
The mechanism of action of 2,4-Dimethylcinnamic acid depends on its specific application. In biological systems, it may interact with cellular targets through its carboxylic acid group, which can form hydrogen bonds and ionic interactions with proteins and enzymes. The phenyl ring can participate in π-π interactions, enhancing binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethyl-phenyl)-propionic acid
- 2,4-Dimethylcinnamic acid
- 2,4-Dimethylbenzoic acid
Uniqueness
This compound is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to similar compounds. This allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
2,4-Dimethylcinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which significantly influences its pharmacological properties. This article delves into the biological activities of this compound, highlighting its antioxidant, antimicrobial, antidiabetic, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound is a phenolic compound with the molecular formula . Its structure features a trans-double bond between the carbon atoms adjacent to the carboxylic acid group, with methyl groups at the 2 and 4 positions on the aromatic ring. This configuration is crucial for its biological activity as it affects solubility and interaction with biological targets .
Antioxidant Activity
Mechanism of Action:
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is essential in combating oxidative stress-related diseases.
Research Findings:
A study demonstrated that various cinnamic acid derivatives exhibited significant antioxidant capacity comparable to Trolox, a standard antioxidant . The presence of methoxy groups enhances the stability and efficacy of these compounds in biological systems.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting enzyme activity.
Case Studies:
- Study on Bacterial Inhibition: Research indicated that derivatives of cinnamic acid effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The effectiveness was linked to the structural features of the compounds .
- Fungal Activity: Another study reported that cinnamic acid derivatives exhibited antifungal activity against Candida species, suggesting potential applications in treating fungal infections.
Antidiabetic Properties
Mechanism:
The antidiabetic effects of this compound are primarily due to its ability to enhance insulin sensitivity and stimulate insulin secretion from pancreatic β-cells. It also inhibits glucose absorption in the intestines.
Research Findings:
In vitro studies demonstrated that this compound significantly increased insulin secretion in INS-1 cell lines at concentrations as low as 100 µM. This suggests its potential as a therapeutic agent for managing diabetes .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer models. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth.
Data Table: Anticancer Properties
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZMHHSCOXWPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.